molecular formula C23H25ClN4O2S B580509 2-(4-(4-クロロフェニル)-2,3,9-トリメチル-6H-チエノ[3,2-f][1,2,4]トリアゾロ[4,3-a][1,4]ジアゼピン-6-イル)酢酸tert-ブチル CAS No. 1268524-69-1

2-(4-(4-クロロフェニル)-2,3,9-トリメチル-6H-チエノ[3,2-f][1,2,4]トリアゾロ[4,3-a][1,4]ジアゼピン-6-イル)酢酸tert-ブチル

カタログ番号 B580509
CAS番号: 1268524-69-1
分子量: 456.989
InChIキー: DNVXATUJJDPFDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate” is also known as (+)-JQ1 . It has a role as a bromodomain-containing protein 4 inhibitor, a cardioprotective agent, an antineoplastic agent, an anti-inflammatory agent, an angiogenesis inhibitor, an apoptosis inducer, and a ferroptosis inducer .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, tert-butyl (S)-2- (5- (4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno [2,3-e] [1,4]diazepin-3-yl)acetate reacts with potassium tert-butylate in tetrahydrofuran at -78 - 23°C for 0.5 hours. In the second stage, the reaction is carried out with diethyl chlorophosphate in tetrahydrofuran at -10°C for 0.75 hours .


Molecular Structure Analysis

The molecular formula of this compound is C23H25ClN4O2S . The molecular weight is 456.99 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 456.99 . More detailed physical and chemical properties are not available in the search results.

将来の方向性

Based on a literature review, very few articles have been published on this compound . This compound has been identified in human blood as reported by PMID: 31557052 . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Technically, it is part of the human exposome, which is defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .

特性

IUPAC Name

tert-butyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXATUJJDPFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107141
Record name tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1268524-69-1
Record name tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268524-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of the compound tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate in the context of the provided research?

A1: tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is more commonly known as JQ1. This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD4.

Q2: How does JQ1 interact with its target, BRD4?

A2: JQ1 competitively binds to the bromodomains of BRD4, mimicking acetyl-lysine residues on histone tails. [] This binding disrupts the interaction between BRD4 and acetylated histones, ultimately interfering with the assembly of transcriptional machinery and the expression of downstream target genes.

Q3: What are the downstream effects of JQ1-mediated BRD4 inhibition?

A3: JQ1's inhibition of BRD4 leads to various downstream effects, including:

  • Downregulation of MYC expression: MYC is a key oncogene often overexpressed in various cancers. JQ1 effectively suppresses MYC transcription, leading to anti-proliferative effects. []
  • Cell cycle arrest and apoptosis: JQ1 has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cells. []
  • Suppression of inflammatory responses: JQ1 can inhibit the production of inflammatory cytokines, such as IL-6, suggesting its potential in treating inflammatory diseases. []

Q4: Has the structure of JQ1 been characterized?

A4: While the provided research does not explicitly list the molecular formula or weight of JQ1, it does mention using X-ray crystallography to confirm the tropolone methyl ether motif in an analog of JQ1 as a mimic for acetyl lysine. [] Additionally, native mass spectrometry has been used to analyze the gas-phase behavior of BRD4 with and without JQ1 bound. []

Q5: Are there any studies exploring structure-activity relationships (SAR) for JQ1 or its analogs?

A5: Yes, researchers have explored SAR for JQ1 analogs. One study mentions using "medicinal chemistry techniques, including structure-based molecular design, fragment replacement and synthetic library enablement," to develop potent BET and CREB binding protein bromodomain inhibitors. [] Another study mentions developing a BRD4-selective small molecule, ZL0580, through structure-guided drug design. []

Q6: What are the potential applications of JQ1 in a research setting?

A6: Due to its potent and specific targeting of BET proteins, JQ1 is a valuable tool compound in various research areas:

    Q7: Is there any information on the in vitro and in vivo efficacy of JQ1?

    A7: Yes, multiple studies showcase the in vitro and in vivo efficacy of JQ1:

    • In vitro studies: JQ1 has shown promising anti-tumor activity against various cancer cell lines, including leukemia, lymphoma, and osteosarcoma. [, , ]
    • In vivo studies: JQ1 has demonstrated efficacy in preclinical animal models, including xenograft models of Ewing sarcoma and leukemia. [, ] It also suppressed tumor growth in a mouse model of gastric cancer without noticeable toxicity. []

    Q8: Are there alternative BET inhibitors or degradation strategies being explored?

    A8: Yes, researchers are actively investigating alternative BET inhibitors and degradation strategies:

    • OTX015: This is another BET inhibitor that has shown efficacy against gastric cancer cells. []
    • dBET6: This BET degrader shows greater effectiveness than JQ1 in targeting specific super-enhancers and inducing global BRD4 depletion. []
    • ARV-825: This PROTAC degrader, containing a BRD4 inhibitor, effectively decreased tumor growth in a gastric cancer model. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。